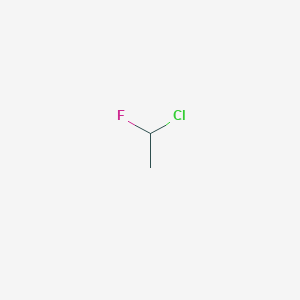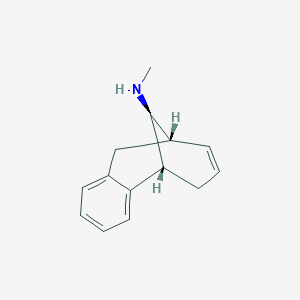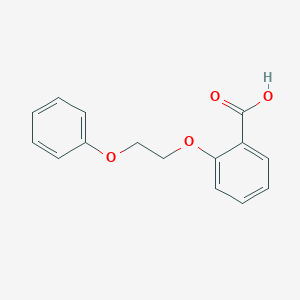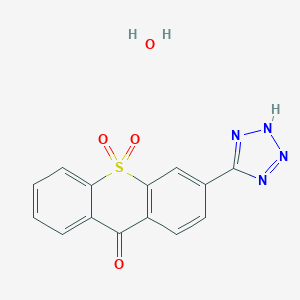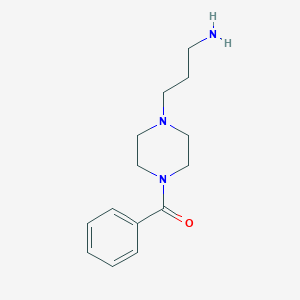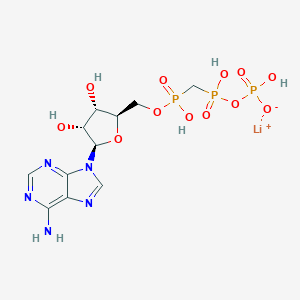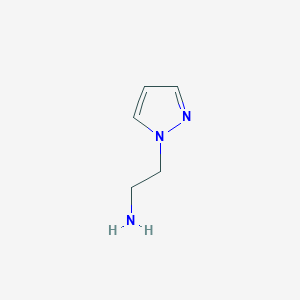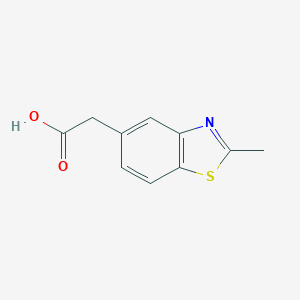
2-(2-Methyl-1,3-benzothiazol-5-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Methyl-1,3-benzothiazol-5-yl)acetic acid, also known as MBAA, is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields. MBAA is a benzothiazole derivative that has been synthesized using different methods. The compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
作用机制
The mechanism of action of 2-(2-Methyl-1,3-benzothiazol-5-yl)acetic acid is not well understood. However, studies have suggested that the compound may act as a fluorescent probe by binding to proteins and ligands. The binding of 2-(2-Methyl-1,3-benzothiazol-5-yl)acetic acid to proteins and ligands may result in a change in the fluorescence intensity of the compound, which can be used to study the binding interactions. The compound may also interact with metal ions and pH, leading to a change in its fluorescence intensity.
生化和生理效应
2-(2-Methyl-1,3-benzothiazol-5-yl)acetic acid has been reported to have low toxicity and is considered safe for laboratory experiments. The compound has been shown to bind to proteins and ligands, which can result in a change in their biochemical and physiological properties. 2-(2-Methyl-1,3-benzothiazol-5-yl)acetic acid has been studied for its potential applications in the development of new drugs and biosensors. The compound has also been studied for its potential applications in the detection of cancer cells.
实验室实验的优点和局限性
One of the significant advantages of 2-(2-Methyl-1,3-benzothiazol-5-yl)acetic acid is its high purity, which makes it suitable for laboratory experiments. The compound has low toxicity and is considered safe for use in laboratory experiments. 2-(2-Methyl-1,3-benzothiazol-5-yl)acetic acid has been used as a fluorescent probe to study the binding interactions between proteins and ligands. However, one of the limitations of 2-(2-Methyl-1,3-benzothiazol-5-yl)acetic acid is its limited solubility in aqueous solutions, which can affect its performance in some laboratory experiments.
未来方向
2-(2-Methyl-1,3-benzothiazol-5-yl)acetic acid has potential applications in various fields of scientific research, including the development of biosensors, new drugs, and the detection of cancer cells. Future studies could focus on improving the solubility of 2-(2-Methyl-1,3-benzothiazol-5-yl)acetic acid in aqueous solutions, which could enhance its performance in laboratory experiments. The compound could also be modified to improve its binding affinity to proteins and ligands, which could enhance its potential applications in the development of biosensors and new drugs. Future studies could also focus on the development of new methods for synthesizing 2-(2-Methyl-1,3-benzothiazol-5-yl)acetic acid, which could improve its purity and yield.
合成方法
The synthesis of 2-(2-Methyl-1,3-benzothiazol-5-yl)acetic acid has been reported using different methods. One of the commonly used methods is the condensation reaction between 2-aminothiophenol and 2-chloroacetic acid in the presence of sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is subsequently converted to 2-(2-Methyl-1,3-benzothiazol-5-yl)acetic acid by acidification and recrystallization. Another method involves the reaction between 2-aminothiophenol and chloroacetic acid in the presence of triethylamine and potassium carbonate. The reaction proceeds through the formation of an intermediate, which is subsequently converted to 2-(2-Methyl-1,3-benzothiazol-5-yl)acetic acid by acidification and recrystallization. The purity of 2-(2-Methyl-1,3-benzothiazol-5-yl)acetic acid synthesized by these methods has been reported to be around 98%.
科学研究应用
2-(2-Methyl-1,3-benzothiazol-5-yl)acetic acid has been studied for its potential applications in various fields of scientific research. One of the significant applications of 2-(2-Methyl-1,3-benzothiazol-5-yl)acetic acid is in the field of fluorescence spectroscopy. 2-(2-Methyl-1,3-benzothiazol-5-yl)acetic acid has been used as a fluorescent probe to study the binding interactions between proteins and ligands. The compound has also been used as a pH indicator and to detect metal ions. 2-(2-Methyl-1,3-benzothiazol-5-yl)acetic acid has been studied for its potential applications in the development of biosensors and in the detection of cancer cells. The compound has also been studied for its potential applications in the development of new drugs.
属性
CAS 编号 |
103264-09-1 |
|---|---|
产品名称 |
2-(2-Methyl-1,3-benzothiazol-5-yl)acetic acid |
分子式 |
C10H9NO2S |
分子量 |
207.25 g/mol |
IUPAC 名称 |
2-(2-methyl-1,3-benzothiazol-5-yl)acetic acid |
InChI |
InChI=1S/C10H9NO2S/c1-6-11-8-4-7(5-10(12)13)2-3-9(8)14-6/h2-4H,5H2,1H3,(H,12,13) |
InChI 键 |
IWYBEKPGSYQVFQ-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(S1)C=CC(=C2)CC(=O)O |
规范 SMILES |
CC1=NC2=C(S1)C=CC(=C2)CC(=O)O |
同义词 |
5-Benzothiazoleaceticacid,2-methyl-(6CI,9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



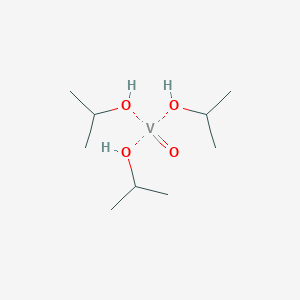
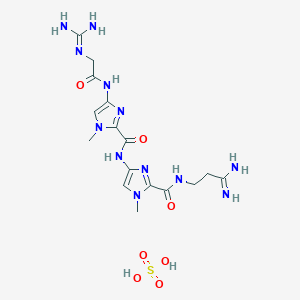
![6,15,24,33-Tetratert-butyl-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12(39),13(18),14,16,19,21(38),22(27),23,25,28,30(37),31(36),32,34-icosaene](/img/structure/B11131.png)
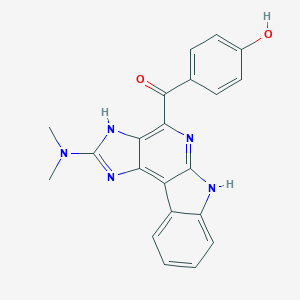
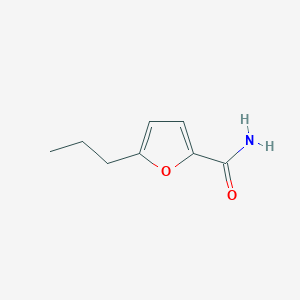
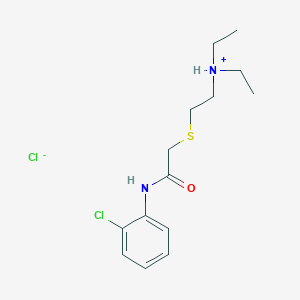
![[[(2R,3S,5R)-5-(2-amino-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B11140.png)
